molecular formula C8HF5 B1366315 Pentafluorophenylacetylene CAS No. 5122-07-6

Pentafluorophenylacetylene

Cat. No. B1366315
CAS RN: 5122-07-6
M. Wt: 192.08 g/mol
InChI Key: PBEXVWXHXPEARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorophenylacetylene is a chemical compound with the molecular formula C8HF5 . It has an average mass of 192.086 Da and a monoisotopic mass of 191.999847 Da . The compound is also known by other names such as 1-Ethynyl-2,3,4,5,6-pentafluorobenzene .


Synthesis Analysis

Pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . This synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids .


Molecular Structure Analysis

Pentafluorophenylacetylene contains a total of 14 bonds, including 13 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring . It consists of 1 Hydrogen atom, 8 Carbon atoms, and 5 Fluorine atoms .


Physical And Chemical Properties Analysis

Pentafluorophenylacetylene has a density of 1.5±0.1 g/cm3, a boiling point of 134.4±40.0 °C at 760 mmHg, and a vapor pressure of 10.0±0.2 mmHg at 25°C . Its enthalpy of vaporization is 35.6±3.0 kJ/mol, and it has a flash point of 38.9±14.2 °C . The compound has an index of refraction of 1.435 and a molar refractivity of 34.4±0.4 cm3 .

Scientific Research Applications

  • Pentafluorophenyl (PFP) Esters

    • Field : Bioconjugation Chemistry
    • Application : PFP esters are soluble in a range of organic solvents and less susceptible to hydrolysis than NHS esters . They have found widespread application in bioconjugation chemistry .
    • Method : PFP-functional polymers have been successfully used in post-polymerization functionalization reactions with both primary and secondary amines .
    • Results : The use of PFP esters in bioconjugation chemistry has shown effective results .

Future Directions

While the specific future directions for Pentafluorophenylacetylene are not mentioned in the search results, it’s worth noting that advancements in polymer science and the development of new materials often represent promising future directions in the field .

properties

IUPAC Name

1-ethynyl-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEXVWXHXPEARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00412942
Record name Pentafluorophenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenylacetylene

CAS RN

5122-07-6
Record name Pentafluorophenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenylacetylene
Reactant of Route 2
Reactant of Route 2
Pentafluorophenylacetylene
Reactant of Route 3
Pentafluorophenylacetylene
Reactant of Route 4
Reactant of Route 4
Pentafluorophenylacetylene
Reactant of Route 5
Reactant of Route 5
Pentafluorophenylacetylene
Reactant of Route 6
Reactant of Route 6
Pentafluorophenylacetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.